N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Description
This compound features a 1,3-thiazolidin-4-one core substituted with a thiophen-2-ylmethylidene group at position 5, a thioxo group at position 2, and a butanamide side chain linked to a 1H-imidazol-1-ylpropyl moiety. The (5Z)-configuration of the thiophen-2-ylmethylidene substituent suggests stereochemical specificity, which may influence molecular interactions .
Properties
Molecular Formula |
C18H20N4O2S3 |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide |
InChI |
InChI=1S/C18H20N4O2S3/c23-16(20-6-3-8-21-10-7-19-13-21)5-1-9-22-17(24)15(27-18(22)25)12-14-4-2-11-26-14/h2,4,7,10-13H,1,3,5-6,8-9H2,(H,20,23)/b15-12- |
InChI Key |
WHQGJAXMYHNFOM-QINSGFPZSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NCCCN3C=CN=C3 |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazolidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazolidine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidine derivatives with altered functional groups .
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the thiazolidine and thiophene moieties can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A closely related compound, N-[3-(1H-6-nitroindazol-1-yl)-propyl]-2-(3-chlorophenyl)-4-oxo-5-(3-chlorobenzylidene)-1,3-thiazolidine-carboxamide (5c) , shares the 1,3-thiazolidin-4-one core but differs in substituents:
- Aromatic substituents: The target compound uses a thiophene ring, whereas 5c employs a 3-chlorophenyl group.
- Side chains : The imidazole-propyl group in the target compound contrasts with the nitroindazole-propyl chain in 5c. Imidazole’s basicity and hydrogen-bonding capacity could modulate pharmacokinetic properties, such as cellular uptake or metabolic stability.
- Functional groups : The thioxo (C=S) group in the target compound replaces the oxo (C=O) group in 5c. Thioxo groups increase lipophilicity and may influence redox activity or enzyme inhibition profiles .
Table 1: Structural Comparison
Spectroscopic Characterization
NMR Analysis : highlights the utility of NMR for comparing chemical environments in structurally related compounds. For example, the thiophen-2-ylmethylidene group in the target compound would likely induce distinct chemical shifts in the δ 6.5–7.5 ppm range (aromatic protons) compared to the δ 7.2–7.8 ppm range for 5c’s chlorophenyl group. Additionally, the thioxo group (C=S) may deshield nearby protons, causing upfield or downfield shifts relative to 5c’s oxo group .
IR Spectroscopy : The target compound’s IR spectrum would exhibit a strong C=S stretch near 670 cm⁻¹ (vs. C=O at ~1647 cm⁻¹ in 5c) and imidazole N-H stretches near 3362 cm⁻¹, analogous to the nitroindazole NH in 5c .
Methodological Considerations
- Crystallography : Tools like SHELX and ORTEP-3 () are critical for resolving stereochemistry and confirming the (5Z)-configuration of the target compound.
- Lumping Strategy: ’s lumping approach could group the target compound with other thiazolidinones for property prediction, though substituent-specific effects (e.g., thiophene vs. phenyl) necessitate individual validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
